Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate
Description
Infrared (IR) Spectroscopy
Key absorption bands include:
| Functional Group | Observed Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| N–H (amine) | ~3230–3350 | Broad, medium intensity |
| C=O (ester) | ~1700–1750 | Strong, sharp peak |
| C=N (triazole) | ~1550–1600 | Multiple peaks due to aromatic conjugation |
| C–N (triazole) | ~1300–1450 | Broad, overlapping with C–C vibrations |
Data inferred from structurally related triazolopyridine esters.
Nuclear Magnetic Resonance (NMR)
| Proton Environment | δ (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (pyridine) | 7.2–8.1 | Singlet (s) | Downfield due to electron-withdrawing ester |
| Methyl ester (–OCH₃) | 3.8–4.0 | Singlet (s) | Sharp peak, integrated for 3H |
| Amino (–NH₂) | 5.0–6.0 | Broad (br s) | Exchangeable proton, D₂O wash removes peak |
| Triazole ring | 6.5–7.0 | Multiplet | Splitting due to proximity to electronegative nitrogens |
Shifts align with analogous methyl esters and amino-triazolopyridines.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits strong absorption in the UV region due to π→π* transitions in the conjugated triazolopyridine system. Key features include:
- λ_max : ~265–285 nm (pyridine π→π* transition)
- λ_max : ~340–360 nm (triazole π→π* transition)
Predicted based on electronic structure and conjugation patterns.
Properties
IUPAC Name |
methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7(13)5-3-2-4-6-10-8(9)11-12(5)6/h2-4H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCPXIWBBSGHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC(=NN21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization Approaches
Nitrile Oxide and Sulfilimine Condensation
A foundational method for constructing thetriazolo[1,5-a]pyridine core involves the condensation of sulfilimines with nitrile oxides, followed by deoxygenation. In a study by Raymond et al., ethyltriazolo[1,5-a]pyridine-2-carboxylate 3-oxide was synthesized via this route, achieving a 53% yield in continuous flow conditions compared to 31% in batch. Adapting this method for the methyl ester variant would require substituting ethyl reagents with methyl analogs (e.g., methyl nitrile oxide). Key advantages include reduced reaction time (3.5 minutes in flow vs. 4 hours in batch) and improved purity.
Reaction Conditions:
Microwave-Assisted Synthesis
Enaminonitrile and Benzohydrazide Cyclization
A catalyst-free, microwave-mediated method was reported for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. For the target compound, methyl 2-amino-triazolo[1,5-a]pyridine-5-carboxylate, the enaminonitrile precursor would require a methyl ester at position 5 and an amino group at position 2.
Optimized Protocol:
- Reactants :
- Enaminonitrile with methyl ester (1.0 equiv)
- Benzohydrazide (2.0 equiv)
- Solvent : Toluene
- Temperature : 120°C
- Time : 24 hours (conventional) vs. 30 minutes (microwave)
- Yield : 83% (microwave) vs. <50% (conventional)
Mechanistic Pathway:
Halogenation-Amination Strategies
Direct Amination of Halogenated Intermediates
Patent EP2527327A1 describes the production of 2-amino-4-trifluoromethylpyridine via ammonolysis of halogenated precursors. Applying this to the target compound, a chlorinated or fluorinated intermediate at position 2 could undergo amination.
Example Protocol:
- Precursor : Methyl 2-chloro-triazolo[1,5-a]pyridine-5-carboxylate
- Amination Agent : 28% ammonia water
- Solvent : Tetrahydrofuran (THF)
- Temperature : 150°C
- Time : 4–7 hours
- Yield : ~70–80% (extrapolated from similar reactions)
Challenges:
Multi-Step Synthesis via Intermediate Functionalization
Pyridine Ring Construction Followed by Triazole Formation
Building the pyridine moiety first allows precise placement of substituents. A reported synthesis oftriazolo[1,5-a]pyrimidines involved annulation of pyrimidine intermediates with triazole-forming reagents. Adapting this for pyridine derivatives:
Steps:
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazolopyridines with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate as an anticancer agent. Research indicates that compounds within the triazolo-pyridine class exhibit cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A series of derivatives were synthesized and tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells (MCF-7) .
- Mechanism of Action : The compound's mechanism may involve the disruption of critical cellular pathways, leading to programmed cell death in malignant cells .
Antiviral Properties
The compound has also been investigated for its antiviral properties. Research focused on developing inhibitors targeting viral polymerases has shown that triazolo derivatives can effectively disrupt viral replication processes.
- Influenza A Virus : A study evaluated the inhibitory effects of triazolo compounds on the PA-PB1 interface of the influenza A virus polymerase, indicating potential as antiviral agents .
Antimicrobial Effects
This compound has demonstrated antimicrobial activity against various bacterial strains.
- Testing Methods : The disc diffusion method was employed to assess antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control compounds .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Starting Materials : Picolinohydrazide is reacted with suitable anhydrides.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and Mass Spectrometry to confirm their structures and purity .
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as RORγt, PHD-1, JAK1, and JAK2. These interactions disrupt the normal function of these enzymes, leading to therapeutic effects in various diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the broader class of [1,2,4]triazolo-fused heterocycles, which are known for diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory properties. Below, we compare its structural and functional attributes with related compounds reported in the literature.
Table 1: Structural Comparison of Triazolo-Fused Heterocycles
Key Differences and Implications
Core Heterocycle: The pyridine core in the target compound (vs. Pyrimidine-containing analogs (e.g., triazolo[1,5-a]pyrimidines) exhibit stronger π-π stacking interactions due to the additional nitrogen atom, which may enhance antiproliferative activity .
Functional Groups: Amino Group: Present in both the target compound and pyrimidine analogs (e.g., 5a–v). This group is critical for hydrogen bonding in biological systems. For example, compound 5l (3-hydroxy-4-methoxy substituent) showed enhanced cytotoxicity due to synergistic effects of the amino group and polar substituents . Ester vs.
Synthetic Accessibility :
- The target compound is synthesized via undisclosed methods, while pyrimidine analogs (e.g., 5a–v) are prepared via a one-pot, three-component Biginelli-like reaction using p-toluenesulfonic acid as a catalyst (yields: 43–66%) . This method allows rapid diversification of substituents, enabling structure-activity relationship (SAR) studies.
Bioactivity Trends: Pyrimidine derivatives with electron-donating groups (e.g., 3-hydroxy-4-methoxy in 5l) exhibit superior antiproliferative activity compared to those with electron-withdrawing groups (e.g., nitro in 5h) .
Table 2: Antiproliferative Activity of Selected Triazolo[1,5-a]pyrimidine Derivatives
Biological Activity
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound belonging to the triazolopyridine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₈H₈N₄O₂
- Molecular Weight : 192.18 g/mol
- CAS Number : 1214902-53-0
The structure features a triazole ring fused to a pyridine ring, which contributes to its reactivity and interaction with biological targets.
This compound exhibits several mechanisms of action based on its structural similarities to other biologically active compounds:
- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cardiovascular disorders and type 2 diabetes.
- Cellular Interaction : The compound may interact with specific cellular receptors or enzymes, leading to modulation of various biochemical pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazolo compounds. For instance:
- Influenza Virus : Compounds structurally related to this compound have shown activity against influenza A virus by disrupting the PA-PB1 interaction essential for viral replication. In vitro assays reported IC₅₀ values around 12 μM for similar derivatives .
Antimicrobial Properties
Research has indicated that derivatives of triazolo compounds exhibit antimicrobial properties:
- Synthesis Studies : New derivatives bearing diphenyl sulfide moieties have been synthesized and evaluated for their antimicrobial efficacy against various pathogens .
Study on Antiviral Activity
A study focused on the synthesis of new triazolo derivatives demonstrated that specific modifications enhanced their antiviral activity. The modifications led to improved binding affinity and lower cytotoxicity in MDCK cells .
| Compound | IC₅₀ (μM) | EC₅₀ (μM) | Cytotoxicity (CC₅₀ μM) |
|---|---|---|---|
| Compound A | 12 | 7 - 25 | >250 |
| Compound B | 28 | 5 - 14 | >250 |
This table illustrates the effectiveness of different synthesized compounds in inhibiting viral activity while maintaining low toxicity levels.
Enzyme Inhibition Studies
In another investigation into the inhibition of AXL receptor tyrosine kinase function—a pathway implicated in cancer progression—triazolo compounds were shown to inhibit cell proliferation effectively. These findings suggest potential applications in cancer therapy .
Q & A
Basic: What are the optimized synthetic protocols for Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate?
The synthesis can be optimized using a one-pot approach with N-hydroxy-formimidamide intermediates and cyclization agents like trifluoroacetic acid anhydride (TFAA). Key steps include:
- Reacting substituted pyridines with DMF-DMA to form formimidamides.
- Cyclization using TFAA to yield the triazolopyridine core.
- Methyl esterification at the 5-position via nucleophilic substitution.
Critical parameters : Solvent choice (e.g., ethanol/water mixtures for greener synthesis), catalyst selection (e.g., TMDP for efficiency), and reaction monitoring via TLC .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl ester at C5, amine at C2).
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- X-ray crystallography : Resolve planar triazolopyridine geometry (if single crystals are obtainable).
Note : Cross-validate with IR spectroscopy for functional groups (e.g., C=O stretch of the ester at ~1700 cm⁻¹) .
Advanced: How to resolve contradictions in yield data between molten-state vs. solution-phase syntheses?
Contradictions often arise from catalyst accessibility (e.g., TMDP vs. piperidine) and solvent polarity effects :
- Molten-state TMDP : Higher yields (~85%) but requires careful handling due to toxicity.
- Ethanol/water mixtures : Lower yields (~70%) but improved safety.
Methodological adjustment : Use recyclable catalysts (e.g., silica-supported TMDP) to balance efficiency and safety. Always report solvent ratios and catalyst purity to ensure reproducibility .
Advanced: What mechanistic insights explain the regioselectivity of cyclization in triazolopyridine formation?
Regioselectivity is governed by electronic and steric effects :
- Electron-deficient pyridine rings favor cyclization at the 5-position due to enhanced electrophilicity.
- Steric hindrance from substituents (e.g., methyl groups) directs cyclization to less hindered sites.
Experimental validation : Use DFT calculations (e.g., Gaussian 09) to map transition states and compare with experimental outcomes .
Advanced: How to design pharmacological assays for derivatives of this compound?
- In vitro screening : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays.
- Antimicrobial activity : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
Key consideration : Introduce functional groups (e.g., sulfonamides) to enhance bioavailability .
Basic: What purification strategies are effective for isolating this compound?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization : Optimize solvent pairs (e.g., methanol/water for high-purity crystals).
- HPLC : Employ C18 columns for challenging separations (e.g., diastereomers).
Critical tip : Monitor purity via melting point analysis and HPLC retention times .
Advanced: How to address solvent toxicity in large-scale synthesis?
- Green solvent alternatives : Replace ethanol/water with cyclopentyl methyl ether (CPME) or 2-methyl-THF.
- Catalyst immobilization : Use mesoporous silica to reduce TMDP leaching.
- Waste management : Neutralize acidic byproducts with bicarbonate before disposal .
Basic: What are the recommended storage conditions to ensure compound stability?
- Storage : Dark, inert atmosphere (argon), and desiccated at 4°C.
- Stability monitoring : Perform periodic NMR checks for ester hydrolysis or amine oxidation.
Caution : Avoid prolonged exposure to humidity or light .
Advanced: How to validate computational docking studies for triazolopyridine derivatives?
- Docking software : Use AutoDock Vina or Schrödinger Suite with crystal structures from PDB.
- Binding affinity validation : Compare computational ΔG values with SPR (surface plasmon resonance) data.
- MD simulations : Run 100 ns trajectories to assess ligand-protein stability .
Advanced: What strategies mitigate byproduct formation during methyl esterification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
